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molecular formula C9H12N4O2 B028930 3-Methyl-7-propylxanthine CAS No. 55242-64-3

3-Methyl-7-propylxanthine

Cat. No. B028930
M. Wt: 208.22 g/mol
InChI Key: MHNVSFOURBQRPK-UHFFFAOYSA-N
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Patent
US05550041

Procedure details

The 1,3-methyl-7-alkylxanthine was thus converted to the corresponding 3-methyl-7-alkylxanthine. The results of the conversion reaction are shown in FIG. 2. It is seen that in using either of the substrates (caffeine or 1,3-dimethyl-7-propylxanthine) the transformant strain having pCA32A, i.e., P. putida IF-3-9C-21/pCA32A, produces the corresponding conversion product (theobromine or 3-methyl-7-propylxanthine, respectively) in an amount about 2 to 4 times that produced by P. putida IF-3-9C-21.
[Compound]
Name
1,3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:13](=[O:14])[C:12]2[N:10]([CH3:11])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])C.C[N:16]1[C:25](=[O:26])[C:24]2[N:23]([CH2:27][CH2:28][CH3:29])[CH:22]=[N:21][C:20]=2[N:19]([CH3:30])[C:17]1=[O:18]>>[NH:1]1[C:13](=[O:14])[C:12]2[N:10]([CH3:11])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4].[CH3:30][N:19]1[C:20]2[N:21]=[CH:22][N:23]([CH2:27][CH2:28][CH3:29])[C:24]=2[C:25](=[O:26])[NH:16][C:17]1=[O:18]

Inputs

Step One
Name
1,3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C)C2C1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)N(C=2N=CN(C2C1=O)CCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The results of the conversion reaction

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)N(C)C=2N=CN(C)C2C1=O
Name
Type
product
Smiles
CN1C(NC(C=2N(C=NC12)CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05550041

Procedure details

The 1,3-methyl-7-alkylxanthine was thus converted to the corresponding 3-methyl-7-alkylxanthine. The results of the conversion reaction are shown in FIG. 2. It is seen that in using either of the substrates (caffeine or 1,3-dimethyl-7-propylxanthine) the transformant strain having pCA32A, i.e., P. putida IF-3-9C-21/pCA32A, produces the corresponding conversion product (theobromine or 3-methyl-7-propylxanthine, respectively) in an amount about 2 to 4 times that produced by P. putida IF-3-9C-21.
[Compound]
Name
1,3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:13](=[O:14])[C:12]2[N:10]([CH3:11])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])C.C[N:16]1[C:25](=[O:26])[C:24]2[N:23]([CH2:27][CH2:28][CH3:29])[CH:22]=[N:21][C:20]=2[N:19]([CH3:30])[C:17]1=[O:18]>>[NH:1]1[C:13](=[O:14])[C:12]2[N:10]([CH3:11])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4].[CH3:30][N:19]1[C:20]2[N:21]=[CH:22][N:23]([CH2:27][CH2:28][CH3:29])[C:24]=2[C:25](=[O:26])[NH:16][C:17]1=[O:18]

Inputs

Step One
Name
1,3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C)C2C1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)N(C=2N=CN(C2C1=O)CCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The results of the conversion reaction

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)N(C)C=2N=CN(C)C2C1=O
Name
Type
product
Smiles
CN1C(NC(C=2N(C=NC12)CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05550041

Procedure details

The 1,3-methyl-7-alkylxanthine was thus converted to the corresponding 3-methyl-7-alkylxanthine. The results of the conversion reaction are shown in FIG. 2. It is seen that in using either of the substrates (caffeine or 1,3-dimethyl-7-propylxanthine) the transformant strain having pCA32A, i.e., P. putida IF-3-9C-21/pCA32A, produces the corresponding conversion product (theobromine or 3-methyl-7-propylxanthine, respectively) in an amount about 2 to 4 times that produced by P. putida IF-3-9C-21.
[Compound]
Name
1,3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:13](=[O:14])[C:12]2[N:10]([CH3:11])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])C.C[N:16]1[C:25](=[O:26])[C:24]2[N:23]([CH2:27][CH2:28][CH3:29])[CH:22]=[N:21][C:20]=2[N:19]([CH3:30])[C:17]1=[O:18]>>[NH:1]1[C:13](=[O:14])[C:12]2[N:10]([CH3:11])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4].[CH3:30][N:19]1[C:20]2[N:21]=[CH:22][N:23]([CH2:27][CH2:28][CH3:29])[C:24]=2[C:25](=[O:26])[NH:16][C:17]1=[O:18]

Inputs

Step One
Name
1,3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C)C2C1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)N(C=2N=CN(C2C1=O)CCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The results of the conversion reaction

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)N(C)C=2N=CN(C)C2C1=O
Name
Type
product
Smiles
CN1C(NC(C=2N(C=NC12)CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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